molecular formula C8H13NO3 B13816292 (5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione

Cat. No.: B13816292
M. Wt: 171.19 g/mol
InChI Key: NAQWVYNCVJLYCJ-ZCFIWIBFSA-N
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Description

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylmorpholine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methylmorpholine: A simpler analog without the propan-2-yl group.

    5-propan-2-ylmorpholine-2,3-dione: Lacks the methyl group at the 4-position.

Uniqueness

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione is unique due to the presence of both the methyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(5S)-4-methyl-5-propan-2-ylmorpholine-2,3-dione

InChI

InChI=1S/C8H13NO3/c1-5(2)6-4-12-8(11)7(10)9(6)3/h5-6H,4H2,1-3H3/t6-/m1/s1

InChI Key

NAQWVYNCVJLYCJ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)C(=O)N1C

Canonical SMILES

CC(C)C1COC(=O)C(=O)N1C

Origin of Product

United States

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